(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a chemical compound with potential applications in scientific research. This compound is also known as azepanone-furanone, and it belongs to the family of benzofuranones. The unique structure of this compound makes it an attractive target for synthesis and study.
Scientific Research Applications
While specific applications for the compound “(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one” are not directly available, we can explore the scientific research applications of benzofuran derivatives, which share a similar core structure. Benzofuran derivatives are known for their strong biological activities and have potential applications in various fields. Below is a comprehensive analysis focusing on unique applications of benzofuran derivatives:
Antitumor Activity
Benzofuran derivatives have been identified to possess significant antitumor properties . They work by inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Some benzofuran compounds have shown promising results in preclinical studies for the treatment of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antibacterial Properties
These compounds exhibit antibacterial activity against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or protein function, leading to the death of the bacteria. This makes benzofuran derivatives potential candidates for developing new antibiotics .
Antioxidative Effects
Benzofuran derivatives can act as antioxidants , neutralizing free radicals that cause oxidative stress in the body. This property is beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .
Antiviral Applications
Some benzofuran derivatives have shown antiviral activities , particularly against the hepatitis C virus. They may inhibit viral replication or interfere with virus-cell binding, making them potential therapeutic agents for viral infections .
Analgesic Uses
The analgesic properties of benzofuran derivatives make them suitable for pain relief. They may modulate pain perception pathways or inflammatory responses to alleviate pain .
Kinase Inhibitor Activity
Kinase inhibitors are important in the treatment of various diseases, including cancer. Benzofuran derivatives have been found to inhibit kinase activity, which is crucial in cell signaling and can lead to the suppression of tumor growth .
Agricultural Applications
In agriculture, benzofuran derivatives can be used as growth regulators or pesticides . Their biological activity can affect plant growth or protect crops from pests and diseases .
Chemical and Pharmaceutical Intermediates
Benzofuran derivatives serve as valuable intermediates in the synthesis of complex pharmaceuticals. Their versatile structure allows for the creation of a wide range of chemical entities with potential therapeutic effects .
properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-17-8-7-15-19(23)18(12-14-6-5-11-24-14)25-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGJEDNSHDPJS-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one |
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